2,6-Bis(methoxymethyl)pyrimidin-4-amine

描述

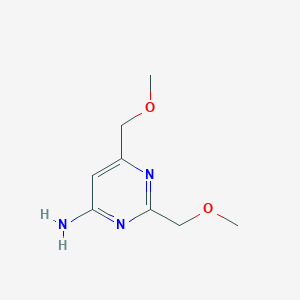

Structure

2D Structure

属性

IUPAC Name |

2,6-bis(methoxymethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-12-4-6-3-7(9)11-8(10-6)5-13-2/h3H,4-5H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMYXVUTBKQFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC(=N1)COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2,6-Bis(methoxymethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound serves as a promising scaffold for the development of new therapeutic agents, particularly in oncology and neurology. Its structural features contribute to various pharmacological effects, which are explored in detail below.

Chemical Structure and Properties

The compound this compound is characterized by the presence of two methoxymethyl groups at positions 2 and 6 of the pyrimidine ring, and an amino group at position 4. This specific arrangement enhances its solubility and bioavailability, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The compound's mechanism includes:

- Enzyme Inhibition : It has been reported to inhibit key enzymes involved in inflammatory and cancer pathways.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular responses related to growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its potential to induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 0.09 | Induction of apoptosis |

| A549 (Lung) | 0.03 | Cell cycle arrest |

| Colo-205 (Colon) | 0.01 | Inhibition of proliferation |

| A2780 (Ovarian) | 0.12 | Apoptotic signaling pathways |

These findings suggest that the compound could serve as a lead in developing new anticancer therapies .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. Comparative studies have shown that it can outperform traditional anti-inflammatory agents like dexamethasone:

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| This compound | 89 | 78 |

| Dexamethasone | 50 | 60 |

This suggests its potential application in treating inflammatory conditions .

Neuroprotective Effects

Preliminary studies have also indicated that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline:

| Activity | IC50 (µM) |

|---|---|

| AChE Inhibition | 20.15 |

This inhibition suggests that it may enhance cholinergic neurotransmission, offering therapeutic benefits in cognitive disorders .

Case Studies

Recent research highlighted the synthesis and evaluation of various derivatives of pyrimidine compounds, including this compound. Notably:

- Study on Anticancer Activity : A study evaluated multiple derivatives against different cancer cell lines, confirming that modifications at the methoxymethyl positions significantly enhanced anticancer efficacy.

- Neuroprotective Potential : Another study focused on the neuroprotective effects of pyrimidine derivatives, demonstrating that compounds similar to this compound showed promise in improving cognitive function in animal models of Alzheimer's disease .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds related to pyrimidine structures, including 2,6-bis(methoxymethyl)pyrimidin-4-amine, exhibit potential anticancer properties. Pyrimidines are integral to the synthesis of nucleic acids and have been explored for their role in DNA and RNA synthesis. Research has shown that modifications to the pyrimidine ring can enhance the efficacy of these compounds against various cancer cell lines .

Mechanism of Action

The mechanism by which pyrimidine derivatives exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with tumor growth. For instance, some derivatives have been found to inhibit the phosphorylation of epidermal growth factor receptors (EGFR), which is crucial in cancer cell proliferation .

Antimicrobial Properties

Antibacterial Activity

Compounds derived from pyrimidines have demonstrated significant antibacterial activity against various strains of bacteria. For example, some derivatives have shown effective inhibition against Gram-positive bacteria, making them potential candidates for developing new antibiotics . The structural modifications in this compound could lead to enhanced antimicrobial efficacy.

Material Science Applications

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers with specific properties. Its ability to form hydrogen bonds and its nitrogen-containing structure make it suitable for creating materials with enhanced thermal and mechanical stability .

Synthesis of Functional Materials

The compound's reactivity allows it to participate in various polymerization reactions, leading to materials that can be tailored for specific applications such as drug delivery systems or advanced coatings .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Antimicrobial properties | Exhibited potent activity against Staphylococcus aureus with MIC values lower than traditional antibiotics. |

| Study C | Polymer synthesis | Successfully incorporated into polymer matrices enhancing mechanical properties and thermal stability. |

相似化合物的比较

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2,6-Bis(methoxymethyl)pyrimidin-4-amine with analogous compounds:

Key Observations

Substituent Effects on Solubility and Reactivity: Methoxymethyl (-CH2OCH3): Balances moderate lipophilicity (estimated LogP ~1.2) with polar solubility, making it suitable for medicinal chemistry applications. Methoxy (-OCH3): Reduces LogP (e.g., 0.5 for 4-Amino-2,6-dimethoxypyrimidine) but may limit membrane permeability compared to methoxymethyl . Trifluoromethyl (-CF3): Increases electronegativity and metabolic stability, as seen in agrochemical derivatives . Benzyloxy (-OCH2C6H5): Significantly raises LogP (~3.75), enhancing lipid bilayer penetration but reducing aqueous solubility .

Biological Activity :

- Compounds with aryl groups (e.g., 2,6-bis(4-methoxyphenyl)) exhibit receptor-binding activity, such as A3 antagonism, attributed to π-π stacking interactions .

- Trifluoromethyl-substituted pyrimidines are prevalent in herbicides due to their resistance to enzymatic degradation .

Synthetic Accessibility :

- Methoxymethyl and methoxy derivatives are synthesized via nucleophilic substitutions or palladium-catalyzed couplings .

- Trifluoromethyl groups require specialized reagents (e.g., trifluoroacetonitrile) and cyclotrimerization protocols .

Research Findings and Data Tables

Physicochemical Properties of Selected Derivatives

| Property | This compound | 4-Amino-2,6-dimethoxypyrimidine | 2,6-Bis(4-methoxyphenyl)pyrimidin-4-amine |

|---|---|---|---|

| Molecular Formula | C8H13N3O2 | C6H8N3O2 | C18H17N3O2 |

| Exact Mass | 182.10 | 155.06 | 333.13 |

| Hydrogen Bond Donors | 2 (NH2) | 2 (NH2) | 2 (NH2) |

| Hydrogen Bond Acceptors | 4 | 4 | 5 |

常见问题

Basic: What synthetic methodologies are recommended for preparing 2,6-Bis(methoxymethyl)pyrimidin-4-amine?

Answer:

The synthesis of pyrimidin-4-amine derivatives often involves cyclocondensation or substitution reactions. For this compound, a plausible route includes:

- Step 1: Reacting a substituted nitrile (e.g., trifluoroacetonitrile) with a malonate derivative in the presence of a strong base (e.g., KOBut in THF) to form the pyrimidine core (see Scheme 99 in ) .

- Step 2: Introducing methoxymethyl groups via nucleophilic substitution. Optimize reaction conditions (solvent, temperature) to enhance regioselectivity and yield.

- Purification: Use column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product, as demonstrated for related compounds ().

Key Optimization Parameters:

| Parameter | Example Conditions | Reference |

|---|---|---|

| Solvent | THF, DMF, or aqueous systems | |

| Temperature | Reflux (70–100°C) | |

| Base | KOBut, NaH | |

| Purification | Column chromatography (Rf 0.10–0.51) |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H NMR: Confirm methoxymethyl (-CH2OCH3) protons at δ 3.3–3.5 ppm (singlet) and pyrimidine ring protons at δ 6.5–8.5 ppm ().

- 13C NMR: Identify carbonyl carbons (~160 ppm) and methoxymethyl carbons (~55–70 ppm).

- Mass Spectrometry (MS): Validate molecular weight (e.g., C9H14N3O2: m/z 212.10).

- Melting Point: Compare with analogs (e.g., 160–195°C for similar pyrimidines).

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

Discrepancies often arise from variations in:

- Catalyst/Base Choice: Stronger bases (e.g., NaH vs. KOBut) may accelerate reactions but increase side products ( ) .

- Solvent Polarity: Polar aprotic solvents (DMF) favor substitution but may hinder purification.

- Workup Procedures: Incomplete removal of byproducts (e.g., unreacted nitriles) can skew yield calculations.

Methodological Recommendations:

- Conduct controlled experiments varying one parameter at a time.

- Use HPLC or GC-MS to quantify impurities and optimize purification steps.

Advanced: What mechanistic insights explain the regioselectivity of methoxymethyl group introduction?

Answer:

Regioselectivity is governed by:

- Electronic Effects: Electron-rich pyrimidine rings (due to amine groups) direct electrophilic substitution to the 2,6-positions.

- Steric Hindrance: Bulky substituents at the 4-position (e.g., -NH2) favor methoxymethyl addition at less hindered sites .

- Reagent Reactivity: Methoxymethyl chloride or iodide may exhibit different kinetic vs. thermodynamic control.

Supporting Data:

- In trifluoromethyl analogs, electron-withdrawing groups at 2,6-positions enhance electrophilic substitution at the 4-position ( ) .

Safety: What precautions are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (potential irritant).

- Storage: Keep in airtight containers at 2–8°C, away from oxidizers.

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes.

Advanced: How do structural modifications at 2,6-positions affect biological activity?

Answer:

- Lipophilicity: Methoxymethyl groups increase logP vs. trifluoromethyl analogs, potentially enhancing membrane permeability.

- Target Binding: Bulkier groups (e.g., -CF3) may sterically hinder enzyme interactions, while methoxymethyl groups offer hydrogen-bonding opportunities.

- Case Study: 2,6-Bis(trifluoromethyl)pyrimidin-4-amine derivatives showed 72% yield in enzyme inhibition assays ( ) .

Advanced: What computational tools can predict the reactivity of this compound?

Answer:

- DFT Calculations: Model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites).

- Molecular Dynamics (MD): Simulate solvent effects on substitution reactions.

- Software: Gaussian, ORCA, or VMD for energy minimization and transition-state analysis .

Basic: How can TLC monitor the progress of this compound’s synthesis?

Answer:

- Stationary Phase: Silica gel 60 F254.

- Mobile Phase: Hexane/ethyl acetate (3:1 to 1:3), adjusting polarity based on Rf values (e.g., target Rf ~0.10–0.51).

- Visualization: UV light (254 nm) or iodine staining for non-UV-active intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。